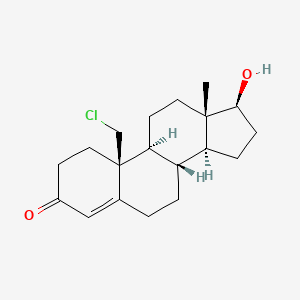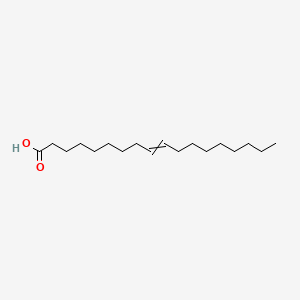
9-Octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-9-enoic acid, also known as 18:1, N-9 or 9-octadecenoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Octadec-9-enoic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, octadec-9-enoic acid is primarily located in the cytoplasm and adiposome. Octadec-9-enoic acid participates in a number of enzymatic reactions. In particular, octadec-9-enoic acid can be biosynthesized from octadec-9-ene. Octadec-9-enoic acid is also a parent compound for other transformation products, including but not limited to, 1-octadec-9-enoylglycero-3-phosphate, N-(2-hydroxy-1-methylethyl)-9-octadecenamide, and sterculic acid.
An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)
Applications De Recherche Scientifique
Phytochemical Properties
9-Octadecenoic acid, also known as Oleic Acid, has been identified as a major chemical constituent in the methanol extract of wood bark from Durio zibethinus Murr. This extract contains various bioactive compounds, including phenols, alkaloids, steroids, tannins, terpenes, saponins, and flavonoids. The presence of these compounds in Durio zibethinus supports its biological and therapeutic properties related to health (Adegoke, Jerry, & Ademola, 2019).
Chemical Analysis and Synthesis
A study by Hamberg (1991) developed methods for the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, contributing to the understanding of chemical structures and properties of 9-Octadecenoic acid derivatives (Hamberg, 1991).
Industrial Applications
In the field of environmental science, 9-Octadecenoic acid has been used to modify graphene for oil/water separation. A study demonstrated the efficiency of 9-octadecenoic acid grafted graphene modified with polystyrene in removing light oil from water, highlighting its potential in environmental cleanup applications (Alghunaimi et al., 2019).
Biochemistry and Molecular Biology
The biohydrogenation process involving 9-Octadecenoic acid was studied, revealing insights into the metabolic pathways and transformations of fatty acids in biological systems. Kepler et al. (1966) identified intermediates and products in the biohydrogenation of linoleic acid, contributing to a deeper understanding of fatty acid metabolism (Kepler, Hirons, Mcneill, & Tove, 1966).
Propriétés
Numéro CAS |
2027-47-6 |
|---|---|
Formule moléculaire |
C18H34O2 C8H17CH=CH(CH2)7COOH C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20) |
Clé InChI |
ZQPPMHVWECSIRJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O |
Densité |
Relative density (water = 1): 0.89 |
Point d'éclair |
189 °C c.c. |
melting_point |
13.4 °C |
Autres numéros CAS |
2027-47-6 112-80-1 |
Description physique |
COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR. |
Solubilité |
Solubility in water: none |
Synonymes |
9 Octadecenoic Acid 9-Octadecenoic Acid cis 9 Octadecenoic Acid cis-9-Octadecenoic Acid Oleate Oleic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



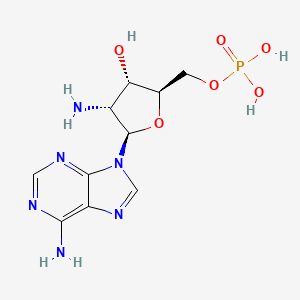

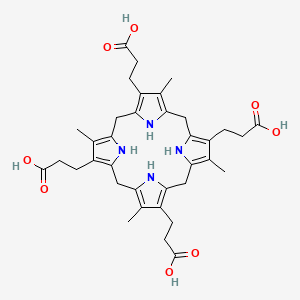

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
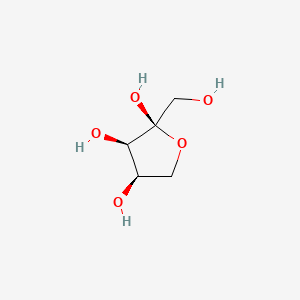
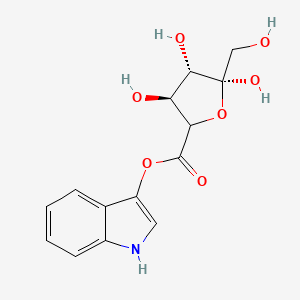
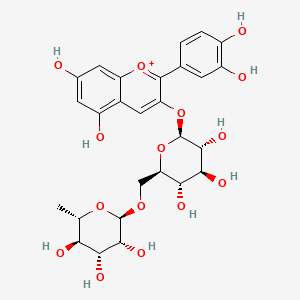

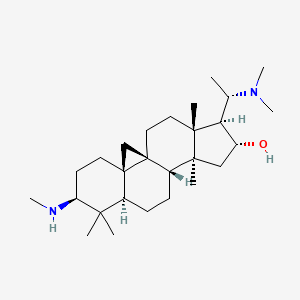

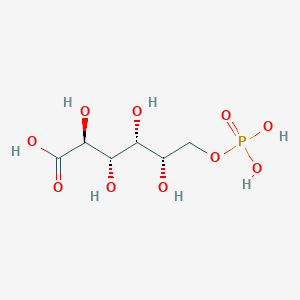
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
